2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic small molecule characterized by a chromeno[2,3-d]pyrimidin core fused with a benzene ring. Key structural features include:
- A 4-fluorophenyl substituent at position 2 of the chromeno-pyrimidin system.
- A sulfanyl (S–) linkage at position 4, connecting the core to an acetamide group.
- A 4-methoxyphenyl moiety as the terminal acetamide substituent.
This compound is part of a broader class of chromeno-pyrimidin derivatives investigated for their biological activities, particularly antimicrobial and anticancer properties, due to the pharmacophoric importance of pyrimidine and chromene scaffolds in drug design . The fluorine atom and methoxy group are hypothesized to enhance bioavailability and target binding via electronic and steric effects .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-32-20-12-10-19(11-13-20)28-23(31)15-34-26-21-14-17-4-2-3-5-22(17)33-25(21)29-24(30-26)16-6-8-18(27)9-7-16/h2-13H,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVQCTATECHPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyrimidinyl Core: This step involves the condensation of a suitable chromone derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a strong base.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under mild conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride derivative to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and chromeno-pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated solvents, strong bases, and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cell proliferation and survival.
Modulate Signaling Pathways: Affect signaling pathways related to cell growth, apoptosis, and immune response.
Interact with DNA: Bind to DNA and interfere with its replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-pyrimidin derivatives with sulfanyl-acetamide substituents exhibit diverse biological activities modulated by variations in their substituents. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key Structural and Functional Differences
Core Modifications: The target compound and analogues in and retain the chromeno-pyrimidin core, critical for π-π stacking interactions in biological targets.
Electronic Effects :
- The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, enhancing stability and binding to electron-rich enzyme pockets. ’s 4-chlorophenyl substituent offers stronger electron withdrawal but may increase toxicity .
- The 4-methoxyphenyl acetamide in the target compound improves solubility relative to ’s 4-methylphenyl group, which prioritizes lipophilicity .
Biological Activity: ’s compound demonstrated antimicrobial activity in preliminary studies, attributed to the acetamide and sulfanyl groups. The target compound’s chromeno-pyrimidin core may expand its activity spectrum to include anticancer targets . Halogenated derivatives (e.g., ) show enhanced enzyme inhibition but face challenges in pharmacokinetics due to reduced solubility .
Research Findings and Data
Crystallographic and Computational Insights
- The use of SHELX () and ORTEP-3 () has been critical in resolving the crystal structures of similar compounds, confirming sulfanyl and acetamide conformations .
- Structure-activity relationship (SAR) studies suggest that para-substituted phenyl groups on the chromeno-pyrimidin core optimize target binding, while alkoxy groups on the acetamide moiety balance solubility and permeability .
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a novel hybrid molecule that has garnered attention due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A chromeno-pyrimidine core .
- A fluorophenyl group .
- A sulfanyl linkage .
- An N-(4-methoxyphenyl)acetamide moiety .
This unique combination contributes to its interaction with various biological targets.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound effectively disrupts cell proliferation, which is particularly beneficial in cancer therapy.
Biochemical Pathways
- Cell Cycle Regulation : Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cell division.
- Apoptosis Induction : The compound may also trigger apoptotic pathways in cancer cells, enhancing its cytotoxic effects.
Biological Activity
Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines. The following table summarizes its activity against selected cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | |
| HeLa (Cervical Cancer) | 12.7 | |
| A549 (Lung Cancer) | 10.5 |
Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound significantly reduced viability in multiple cancer cell types, with IC50 values ranging from 10 to 15 µM across different lines .
- Mechanistic Insights : Research indicated that the compound's interaction with CDK2 not only inhibits its kinase activity but also leads to downstream effects on other cell cycle regulators .
- Case Studies : A notable study explored the impact of this compound on tumor growth in xenograft models, showing a marked reduction in tumor size compared to controls .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics:
- Absorption : Rapid uptake observed in cellular models.
- Metabolism : Preliminary studies indicate metabolism primarily via liver enzymes.
- Excretion : Predominantly renal excretion noted in animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
